molecular formula C11H15N3O3 B8474041 Piperazine,2-(3-methoxy-4-nitrophenyl)-

Piperazine,2-(3-methoxy-4-nitrophenyl)-

Cat. No.: B8474041
M. Wt: 237.25 g/mol
InChI Key: SNYAAITXAWGAME-UHFFFAOYSA-N
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Description

Piperazine,2-(3-methoxy-4-nitrophenyl)- is a piperazine derivative featuring a phenyl ring substituted with methoxy (3-position) and nitro (4-position) groups. The unique substitution pattern of this compound—combining electron-donating (methoxy) and electron-withdrawing (nitro) groups—may confer distinct electronic and steric properties, influencing receptor binding, metabolic stability, and selectivity compared to similar compounds.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

2-(3-methoxy-4-nitrophenyl)piperazine

InChI

InChI=1S/C11H15N3O3/c1-17-11-6-8(2-3-10(11)14(15)16)9-7-12-4-5-13-9/h2-3,6,9,12-13H,4-5,7H2,1H3

InChI Key

SNYAAITXAWGAME-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CNCCN2)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Piperazine derivatives are widely studied for their pharmacological properties. The compound's unique substituents allow it to interact with various biological targets, making it a candidate for drug development.

  • Neurological Disorders : Research indicates that piperazine derivatives may have potential applications in treating neurological disorders. The methoxy and nitro groups can influence the compound’s binding affinity to neurotransmitter receptors, potentially modulating their activity.
  • Cancer Research : Preliminary studies suggest that piperazine, 2-(3-methoxy-4-nitrophenyl)- may inhibit cancer cell proliferation pathways. Its structural similarity to other anti-cancer agents supports this potential .

Materials Science

The compound's structural features also make it suitable for applications in materials science.

  • Organic Semiconductors : The electronic properties of piperazine derivatives facilitate their use in organic semiconductors and light-emitting diodes (LEDs). The conjugated system formed by the methoxy and nitro groups can enhance electron transport capabilities.

Biological Research

Piperazine, 2-(3-methoxy-4-nitrophenyl)- serves as a valuable probe in biochemical assays.

  • Enzyme Interactions : It is utilized to study enzyme interactions and receptor binding, providing insights into its pharmacological effects. The compound's ability to selectively inhibit certain enzymes makes it a useful tool in biological research .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-cancerInhibits proliferation of cancer cells
NeurologicalPotential modulation of neurotransmitter systems
Enzyme InhibitionPossible inhibition of specific enzymes

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesNotable Activity
Piperazine Derivative APiperazine ring with different substitutionsAnti-inflammatory effects
Piperazine Derivative BSimilar nitrophenyl substitutionSelective MAGL inhibition
Piperazine, 2-(3-methoxy-4-nitrophenyl)-Methoxy and nitro groupsBroad spectrum anti-cancer activity

Case Studies

Several studies have evaluated the biological activity of piperazine derivatives similar to piperazine, 2-(3-methoxy-4-nitrophenyl)-:

  • Study on MAGL Inhibitors : A related compound demonstrated significant selectivity for monoacylglycerol lipase (MAGL), which is crucial for cannabinoid signaling pathways. This study highlights the potential for developing selective inhibitors based on the piperazine scaffold .
  • Neuroimaging Applications : Research on derivatives with similar structures indicated their utility as positron emission tomography (PET) ligands for visualizing brain targets, suggesting possible applications in neurological research .

Comparison with Similar Compounds

Key Observations :

  • Positional Effects : The 3-methoxy-4-nitro substitution in the target compound contrasts with para-nitro (e.g., 5521-38-0) or ortho-methoxy (e.g., 693227-86-0) analogs, altering electronic properties and steric hindrance .
  • Piperazine Modifications : Methyl or hydroxyethyl groups on piperazine (e.g., 761440-26-0, 5521-38-0) may enhance solubility but reduce metabolic stability compared to aryl-substituted derivatives .

Receptor Affinity

  • Dopamine Receptors : Piperazine derivatives with 2-OCH3 substituents on the phenyl ring (e.g., compound 6 in ) exhibit 60-fold selectivity for D2 over D3 receptors (Ki = 0.07–0.26 nM). In contrast, 4-OCH3 analogs (e.g., compound 8) show reduced affinity, highlighting the importance of substitution position .
  • 5-HT1A Receptors: trans-4-[4-(3-Methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine (trans-8a) demonstrates nanomolar affinity (Ki = 0.028 nM) due to its 3-methoxy substituent and rigid cyclohexyl backbone, outperforming flexible analogs .

Antiviral and Anticancer Activity

  • Replacing a 2-(3-aminopropylamino)ethyl chain with a butyl piperazine retains antiviral activity but improves cytotoxicity profiles .
  • Piperazine derivatives with triazole or imidazole moieties exhibit potent antitumor activity, whereas nitro-methoxy phenyl groups may enhance selectivity for specific enzyme targets .

Metabolic Stability and Pharmacokinetics

  • The piperazine ring is a metabolic hotspot, often undergoing deethylation or oxidation . For example, 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine may exhibit slower clearance due to steric protection from the methyl group, whereas hydroxyethyl analogs (e.g., 5521-38-0) are more susceptible to oxidation.
  • The nitro group in the target compound could reduce metabolic degradation compared to electron-donating substituents, as seen in PARP-1 inhibitors with piperazine substitutions .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the following steps:

  • Activation of the aromatic ring : The nitro group at the para position withdraws electron density, rendering the ortho position electrophilic.

  • Nucleophilic attack : Piperazine, acting as a nucleophile, displaces the amino group (NH2) from 3-methoxy-4-nitroaniline.

  • Deprotonation : A base (e.g., triethylamine) facilitates the removal of protons to stabilize the intermediate.

Typical Reaction Conditions :

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Temperature : Reflux at 120–140°C for 12–24 hours.

  • Molar Ratio : A 1:1.2 ratio of 3-methoxy-4-nitroaniline to piperazine ensures excess nucleophile for higher yields.

Purification and Yield Optimization

Post-reaction workup involves:

  • Cooling : The mixture is cooled to room temperature to precipitate crude product.

  • Filtration and Washing : The precipitate is filtered and washed with cold ethanol to remove unreacted piperazine.

  • Recrystallization : Methanol or ethanol recrystallization enhances purity (>98% by HPLC).

Yield : 65–75% under optimized conditions. Challenges include byproduct formation from over-alkylation, mitigated by controlled stoichiometry.

Deprotection of Boc-Protected Intermediate

An alternative route employs a tert-butoxycarbonyl (Boc)-protected precursor, enabling milder reaction conditions and higher selectivity.

Synthetic Pathway

  • Starting Material : tert-Butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate.

  • Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the Boc group.

  • Neutralization : Aqueous sodium hydroxide (2.0 N) neutralizes excess acid, yielding the free base.

Reaction Conditions :

  • Time : 12–16 hours at ambient temperature.

  • Solvent : Dichloromethane (DCM) for solubility and easy removal.

Yield : Near-quantitative (95–100%) due to precise deprotection control.

Advantages Over Conventional Methods

  • Reduced Side Reactions : Boc protection prevents unwanted alkylation.

  • Scalability : Suitable for multi-kilogram batches in pharmaceutical settings.

Industrial-Scale Synthesis Strategies

Industrial production prioritizes efficiency and cost-effectiveness. Key advancements include:

Continuous Flow Reactors

  • Process : Reactants are pumped through a heated reactor tube (residence time: 30–60 minutes).

  • Benefits :

    • 20–30% higher yield compared to batch processes.

    • Reduced solvent waste via in-line recycling.

Automated Purification Systems

  • Chromatography : Reverse-phase HPLC isolates the compound with >99% purity.

  • Crystallization Control : Predictive algorithms adjust solvent ratios for optimal crystal morphology.

Comparative Analysis of Synthesis Methods

ParameterNucleophilic SubstitutionBoc DeprotectionIndustrial Flow Process
Yield 65–75%95–100%85–90%
Purity 98%99%99.5%
Reaction Time 12–24 hours12–16 hours30–60 minutes
Scalability ModerateHighHigh
Cost Efficiency LowModerateHigh

Challenges and Mitigation Strategies

Byproduct Formation

  • Isomerization : Nitro group positioning may lead to ortho/meta isomers during synthesis.

    • Solution : Use directing groups (e.g., methoxy) to enforce regioselectivity.

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reactivity but pose disposal challenges.

    • Alternative : Cyclopentyl methyl ether (CPME) offers greener solvation .

Q & A

Q. What are the recommended synthetic routes for Piperazine,2-(3-methoxy-4-nitrophenyl)-, and what analytical methods validate its purity?

Methodological Answer: A common synthetic approach involves nucleophilic substitution or condensation reactions. For example, refluxing precursors in acidic conditions (e.g., 63% HBr at 150°C for 16 hours) can yield the target compound, monitored via TLC for reaction completion . Post-synthesis, purity is validated using HPLC (>95% purity) and structural confirmation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). These methods ensure accurate characterization of the nitro and methoxy substituents on the phenyl ring .

Q. How can researchers screen Piperazine,2-(3-methoxy-4-nitrophenyl)- for preliminary biological activity?

Methodological Answer: Initial screening should focus on:

  • Antimicrobial assays : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) values compared to standard drugs .
  • Enzyme inhibition : Evaluate inhibitory effects on carbonic anhydrase I/II (hCA I/II) using esterase activity assays with 4-nitrophenyl acetate as a substrate .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Q. What spectroscopic techniques are critical for characterizing the structural conformation of this piperazine derivative?

Methodological Answer:

  • NMR spectroscopy : 1^1H NMR confirms the presence of the methoxy (-OCH3_3) and nitro (-NO2_2) groups via singlet peaks at ~3.8 ppm and aromatic proton splitting patterns .
  • FT-IR : Bands at ~1520 cm1^{-1} (asymmetric NO2_2 stretch) and ~1250 cm1^{-1} (C-O-C stretch) validate functional groups .
  • X-ray crystallography (if crystalline): Resolves bond angles and torsional strain in the piperazine ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of Piperazine,2-(3-methoxy-4-nitrophenyl)- derivatives?

Methodological Answer:

  • Substituent variation : Replace the methoxy or nitro group with electron-withdrawing (e.g., -CF3_3) or donating (e.g., -NH2_2) groups to modulate electronic effects. Compare activities in receptor-binding assays .
  • Piperazine ring modification : Introduce methyl or benzyl groups to the piperazine nitrogen to enhance lipophilicity and blood-brain barrier penetration for CNS-targeted applications .
  • 3D-QSAR modeling : Use computational tools (e.g., CoMFA, CoMSIA) to correlate substituent positions with biological outcomes .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50​ values across studies)?

Methodological Answer:

  • Standardized assays : Re-evaluate activity under uniform conditions (e.g., same cell lines, incubation times, and solvent controls) .
  • Metabolic stability testing : Use liver microsome assays to determine if metabolite interference affects potency .
  • Crystallographic analysis : Compare binding modes in enzyme co-crystal structures to identify steric or electronic clashes .

Q. How can researchers investigate the cardiotropic or antiarrhythmic potential of this compound?

Methodological Answer:

  • Ex vivo models : Langendorff-perfused rat hearts to assess effects on heart rate and contractility under ischemia-reperfusion injury .
  • Ion channel profiling : Patch-clamp electrophysiology on hERG channels to evaluate proarrhythmic risk .
  • In vivo telemetry : Monitor ECG parameters in conscious rodents after dosing to detect QT prolongation or arrhythmias .

Data Contradiction Analysis Example

Conflict : Variability in antimicrobial MIC values across studies.
Resolution Strategy :

Re-test under standardized conditions (e.g., CLSI guidelines).

Check for impurities via LC-MS; nitro group reduction during synthesis may yield inactive byproducts .

Compare bacterial strain genotypes (e.g., efflux pump expression in resistant strains) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.